molecular formula Three polypeptide chains of 627-amino acid, 379-amino acid, 252-amino acid subunits B1139620 CVFm(眼镜蛇毒液因子) CAS No. 308067-24-5

CVFm(眼镜蛇毒液因子)

货号 B1139620
CAS 编号: 308067-24-5
分子量: ~ 150 kDa
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cobra Venom Factor (CVF) is a non-toxic complement activating reagent . It is a protein component of cobra venom that facilitates the entry of venom toxins into the bloodstream by inducing complement activation . CVF is a structural and functional analog of complement component C3 .


Synthesis Analysis

CVF is synthesized as single-chain prepro-proteins . The recombinant expression of pro-CVF has been reported in two insect cell expression systems: baculovirus-infected Sf9 Spodoptera frugiperda cells and stably transfected S2 Drosophila melanogaster cells . In both expression systems, pro-CVF is synthesized initially as a single-chain pro-CVF molecule that is subsequently proteolytically processed into a two-chain form of pro-CVF that structurally resembles C3 .


Molecular Structure Analysis

CVF is a three-chain protein that structurally resembles the C3b degradation product C3c . The C3-like form of pro-CVF can be further proteolytically processed into another two-chain form of pro-CVF that structurally resembles C3b .


Chemical Reactions Analysis

CVF functionally resembles C3b, the activated form of C3 . Like C3b, CVF binds factor B, which is subsequently cleaved by factor D to form the bimolecular complex CVF,Bb . CVF,Bb is a C3/C5 convertase that cleaves both complement components C3 and C5 .


Physical And Chemical Properties Analysis

CVF is a non-toxic complement activating reagent . It is stored at -70°C or below to minimize freeze/thaw cycles . Its concentration is 1.0-1.2 mg/mL .

科学研究应用

补体激活和医学应用

  • CVF,眼镜蛇毒液中一种无毒的补体激活糖蛋白,是哺乳动物补体成分C3b的功能类似物。它的碳水化合物结构,由具有末端α1-3-连接半乳糖残基的N-连接寡糖组成,具有多种医学应用潜力,包括靶向细胞杀伤和补体耗竭。CVF寡糖的详细结构分析突出显示了其独特的碳水化合物结构特征 (Gowda 等人,2001)

结构和功能

  • CVF 的结构和功能及其与补体系统的相互作用已得到彻底审查。它与补体成分 C3 的结构和功能同源性,以及它在用于对实验动物进行补体去活的实验工具中的应用,提供了对宿主防御、免疫反应和疾病发病机制的见解。最近在开发具有 CVF 补体耗竭功能(“人源化 CVF”)的人类 C3 衍生物以用于治疗性补体耗竭方面取得的进展已被注意到 (Vogel & Fritzinger,2010)

人源化 CVF 和治疗剂

  • CVF 已被用于创建“人源化 CVF”蛋白质,即 CVF 和人 C3 的杂交体,用于靶向补体激活和耗竭。这些在人类疾病的临床前模型中显示出前景,代表了一种在补体激活是发病机制一部分的疾病中进行药理干预的新方法 (Vogel & Fritzinger,2007)

心血管应用

  • 一项研究表明,用重组人源化 CVF 治疗的小鼠免于心肌缺血再灌注损伤,这表明新型抗补体疗法在临床应用中具有潜力 (Gorsuch 等人,2009)

重组表达和补体耗竭

  • 对前体 CVF 的重组表达的研究产生了前体 CVF 的活性形式,这对于未来在补体耗竭方面的研究以及生成具有类似 CVF 功能的人类 C3 衍生物以用于治疗目的至关重要 (Kock 等人,2004)

糖蛋白结构和医学潜力

  • 对 CVF 寡糖的详细结构分析揭示了其在靶向细胞杀伤和补体耗竭等医学应用中的潜力,这是基于其独特的碳水化合物结构特征 (Gowda 等人,2001)

用于临床应用的晶体学分析

  • CVF 的结构研究和晶体学分析提供了对其在补体激活参与发病机制的疾病中耗竭补体的临床应用潜力的见解 (Sharma 等人,2001)

用于靶向治疗的免疫偶联物

  • CVF 已被探索用于癌症治疗,方法是将其与针对肿瘤细胞表面特异性抗原的抗体偶联,保留显着的 CVF 活性和抗原结合能力,从而代表了靶向治疗中的一种新方法 (Fu & Gowda,2001)

CVF 在杂交蛋白中

  • CVF 和人 C3 的杂交蛋白,用 CVF 替换 C3 序列的部分,显示出在人血清中的稳定转化酶形成和补体耗竭,表明这些杂交蛋白作为治疗性补体耗竭工具的潜力 (Fritzinger 等人,2009)

作用机制

CVF facilitates the entry of venom toxins into the bloodstream by inducing complement activation . It forms a complex with complement components Factor B and Factor D . This CVFBbD convertase is capable of activating C3 in a wide variety of species via the alternative complement pathway .

安全和危害

While CVF is not a toxin, it facilitates the entry of venom toxins into the bloodstream by inducing complement activation . Therefore, the toxicity of CVF needs to be further studied to ensure that it can be used safely in scientific experiments and therapeutics.

未来方向

The ability to produce active forms of pro-CVF recombinantly ensures the continued availability of an important research reagent for complement depletion . This is particularly important as the Indian cobra, the source for natural CVF, is on the list of endangered species . Recombinant pro-CVF could also be invaluable for studies to delineate the structure and function relationship of CVF and its differences from C3 . It could also be used to generate human C3 derivatives with CVF-like function for therapeutic complement depletion .

属性

{ "Design of the Synthesis Pathway": "The synthesis of CVFm can be achieved through solid-phase peptide synthesis (SPPS) using Fmoc chemistry.", "Starting Materials": [ "Fmoc-Lys(Boc)-Wang resin", "Fmoc-protected amino acids (Lys, Asp, Glu, Pro, Ser, Thr, Val, Ala, Gly, Arg, His, Tyr, Leu, Ile, Phe, Trp, Met, Cys)", "HOBt", "DIC", "DMF", "DCM", "TFA", "DIEA", "AcOH", "TIS", "DMSO", "EDC", "HCl", "NaOH", "H2O" ], "Reaction": [ "Swelling of Fmoc-Lys(Boc)-Wang resin in DCM", "Fmoc deprotection using 20% piperidine in DMF", "Coupling of Fmoc-protected amino acids using DIC/HOBt in DMF", "Cleavage of peptide from resin using TFA/DIEA/H2O/TIS", "Purification of crude peptide using HPLC", "Oxidation of Met residues using performic acid", "Reduction of disulfide bonds using DTT", "Dialysis of peptide in water", "Lyophilization of purified peptide" ] }

CAS 编号

308067-24-5

产品名称

CVFm (Cobra Venom Factor)

分子式

Three polypeptide chains of 627-amino acid, 379-amino acid, 252-amino acid subunits

分子量

~ 150 kDa

外观

Lyophilized

纯度

≥ 95% (HPLC)

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。